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Compound of Interest

Compound Name: WAY-100635 maleate

Cat. No.: B1683584

An In-depth Technical Guide to WAY-100635
Maleate

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity and Structure

WAY-100635 maleate is a potent and selective research chemical widely utilized in
neuroscience and pharmacology. It is systematically known as N-[2-[4-(2-Methoxyphenyl)-1-
piperazinyl]ethyl]-N-2-pyridinylcyclohexanecarboxamide maleate. The compound is a salt
formed between the free base, WAY-100635, and maleic acid.

The core structure consists of a cyclohexanecarboxamide moiety linked to a pyridinyl group
and an ethylpiperazine chain, which in turn is substituted with a methoxyphenyl group. This
specific arrangement of functional groups is crucial for its biological activity.

Chemical Structure

Below is the two-dimensional chemical structure of WAY-100635 maleate:
(A 2D chemical structure image would be placed here in a full report)

Caption: 2D Chemical Structure of WAY-100635 Maleate.
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Chemical and Physical Properties

A summary of the key chemical and physical properties of WAY-100635 maleate is presented

in the table below for easy reference. These properties are essential for handling, storage, and

experimental design.

Property Value Reference
(2)-but-2-enedioic acid;N-[2-[4-
2-methoxyphenyl)piperazin-1-

IUPAC Name ( yphenyDpip [1]

yllethyl]-N-pyridin-2-
ylcyclohexanecarboxamide

Molecular Formula

C25H34N402.C4H404

Molecular Weight

538.64 g/mol

CAS Number 1092679-51-0
Appearance Off-white to white solid/powder  [2]
Purity 297% (HPLC)
] ] Not explicitly stated in search
Melting Point
results
Solubility Water: up to 50 mM [3]
Desiccate at room temperature
Storage or 2-8°C; -20°C for long-term [4]
stability
O=C(C4CCCCC4)N(C3=NC=
CC=C3)CCN(CC2)CCN2C1=C
SMILES
(0OCc)c=CC=C1.0=C(\C=C/C(
0)=0)0
XIGAHNVCEFUYOV-
INChl Key

BTIKTKAUSA-N

Pharmacological Profile
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WAY-100635 is a highly potent and selective antagonist of the serotonin 1A (5-HT1A) receptor.
[3][5] It is often referred to as a "silent” antagonist because it displays low intrinsic activity,
meaning it does not produce a biological response on its own but effectively blocks the receptor
from being activated by agonists.[4]

Primary Target: 5-HT1A Receptor

The primary pharmacological action of WAY-100635 is its high-affinity binding to the 5-HT1A
receptor. This selectivity is a key feature, with studies showing over 100-fold greater affinity for
the 5-HT1A receptor compared to other serotonin receptor subtypes and other major
neurotransmitter receptors.[3] This high selectivity makes it an invaluable tool for isolating and
studying the specific roles of the 5-HT1A receptor in various physiological and pathological
processes.

Secondary Target: Dopamine D4 Receptor

Subsequent research has revealed that WAY-100635 also acts as a potent full agonist at the
dopamine D4 receptor.[6] This dual activity is a critical consideration for researchers, as it may
influence the interpretation of experimental results previously attributed solely to 5-HT1A
receptor antagonism.

Binding Affinity and Potency

The following table summarizes the binding affinity and potency of WAY-100635 at its primary
and secondary targets.
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Receptor Parameter Value Reference
5-HT1A (rat) IC50 2.2nM

Ki 0.84 nM

5-HT1A IC50 0.91 nM [5]

Ki 0.39 nM [5]

Dopamine D4 Kd 2.4nM [4]

EC50 9.7 nM [5]

ol-adrenergic pIC50 6.6 [5]

Experimental Protocols and Methodologies

Detailed experimental protocols are crucial for the replication and validation of scientific
findings. While specific protocols can vary between laboratories, the following sections outline
general methodologies for key experiments involving WAY-100635.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of a compound for a
specific receptor.

Objective: To determine the binding affinity (Ki) of WAY-100635 for the 5-HT1A receptor.
Methodology:

e Membrane Preparation: Homogenize rat hippocampal tissue in a suitable buffer (e.g., Tris-
HCI) and centrifuge to isolate the cell membranes containing the 5-HT1A receptors.

¢ Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled
5-HT1A receptor agonist or antagonist (e.g., [3H]8-OH-DPAT) and varying concentrations of
WAY-100635.

» Separation: Separate the bound and free radioligand by rapid filtration through glass fiber
filters.
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Quantification: Measure the radioactivity retained on the filters using liquid scintillation
counting.

Data Analysis: Determine the IC50 value (the concentration of WAY-100635 that inhibits 50%
of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff
equation.

A similar protocol can be adapted to determine the binding affinity for the dopamine D4
receptor using a D4-selective radioligand.

In Vivo Microdialysis

In vivo microdialysis allows for the measurement of neurotransmitter levels in the brains of
living animals.

Objective: To assess the effect of WAY-100635 on extracellular serotonin levels in a specific
brain region (e.g., the hippocampus).

Methodology:

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an
anesthetized rat.

Perfusion: Perfuse the probe with an artificial cerebrospinal fluid (aCSF) at a constant flow
rate.

Sample Collection: Collect dialysate samples at regular intervals before and after the
administration of WAY-100635.

Neurotransmitter Analysis: Analyze the concentration of serotonin in the dialysate samples
using high-performance liquid chromatography (HPLC) with electrochemical detection.

Data Analysis: Compare the serotonin levels before and after drug administration to
determine the effect of WAY-100635.

Signaling Pathways and Logical Relationships
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To visualize the mechanisms of action and experimental workflows, the following diagrams are
provided in the DOT language for use with Graphviz.

WAY-100635 Interaction with 5-HT1A and D4 Receptors

Receptors Primary Effects
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Caption: Interaction of WAY-100635 with 5-HT1A and Dopamine D4 receptors.

General Workflow for Radioligand Binding Assay
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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